molecular formula C10H6F3N3O2 B8399733 4-(1,2,4-Triazol-1-yl)-2-trifluoromethylbenzoic acid

4-(1,2,4-Triazol-1-yl)-2-trifluoromethylbenzoic acid

Cat. No. B8399733
M. Wt: 257.17 g/mol
InChI Key: YNFKFNUKOXFOFM-UHFFFAOYSA-N
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Patent
US06048984

Procedure details

To a solution of methyl 4-(1,2,4-triazol-1-yl)-2-trifluoromethylbenzoate (5.07 g) in methanol was added aqueous sodium hydroxide (1.50 g) at 20° C. The mixture was stirred for 4 hours, partially evaporated and extracted with ether. The aqueous layer was acidified (aqueous citric acid) and extracted with ethyl acetate. The organic layer was dried (magnesium sulfate), and evaporated to give 4-(1,2,4-triazol-1-yl)-2-trifluoromethylbenzoic acid (3.32 g), NMR 8.25(1H), 8.34-8.42(3H), 10.00(s,1H).
Name
methyl 4-(1,2,4-triazol-1-yl)-2-trifluoromethylbenzoate
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.[OH-].[Na+]>CO>[N:1]1([C:6]2[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[C:8]([C:16]([F:17])([F:19])[F:18])[CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
methyl 4-(1,2,4-triazol-1-yl)-2-trifluoromethylbenzoate
Quantity
5.07 g
Type
reactant
Smiles
N1(N=CN=C1)C1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partially evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.